N-Acetyl-6-hydroxytryptophan
Overview
Description
N-Acetyl-6-hydroxytryptophan is a chemical compound . It contains a total of 34 bonds, including 20 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic secondary amide, 1 hydroxyl group, and 1 aromatic hydroxyl . Its molecular formula is C13H14N2O4 .
Synthesis Analysis
Hydroxytryptophan biosynthesis involves a class of tryptophan hydroxylases that are part of various bacterial metabolic pathways. These enzymes use a histidine-ligated heme cofactor and molecular oxygen or hydrogen peroxide to catalyze regioselective hydroxylation on the tryptophan indole moiety . This process is mechanistically distinct from their animal counterparts from the nonheme iron enzyme family .Molecular Structure Analysis
The molecular structure of N-Acetyl-6-hydroxytryptophan includes a variety of bonds and rings. It contains 20 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic secondary amide, 1 hydroxyl group, and 1 aromatic hydroxyl .Chemical Reactions Analysis
Hydroxytryptophan serves as a chemical precursor to a variety of bioactive specialized metabolites, including the human neurotransmitter serotonin and the hormone melatonin . Enzymatic modification of the electron-rich indole ring includes hydroxylation .Physical And Chemical Properties Analysis
The molecular formula of N-Acetyl-6-hydroxytryptophan is C13H14N2O4 . Its average mass is 262.261 Da, and its monoisotopic mass is 262.095367 Da .Scientific Research Applications
5-Hydroxytryptophan as a Probe for Protein-Protein Interactions : It's used as a fluorescent analog of tryptophan to study complex protein systems, particularly in the context of protein interactions, structure, and dynamics (Corrêa & Farah, 2005).
Role in Neurological and Metabolic Diseases : 5-HTP is both a drug and a natural dietary supplement component. Its synthesis from tryptophan is a critical step in serotonin and melatonin biosynthesis, affecting several diseases including depression, anxiety, and sleep disorders (Maffei, 2020).
Inhibiting Serotonin Binding : N-Acetyl-5-hydroxytryptophan-5-hydroxytryptophan amide, a dipeptide, was found to inhibit the binding of serotonin to serotonin-binding protein, suggesting potential therapeutic applications in serotonergic system modulation (Tamir & Wilchek, 1979).
Anti-Inflammatory and Analgesic Activity : 5-HTP exhibits significant anti-inflammatory and analgesic activities, as demonstrated in studies with RAW 264.7 cells. It reduces inflammatory mediators and plays a role in the modulation of nitric oxide synthase and cyclooxygenase-2 expression (Chae et al., 2009).
Microbial Synthesis of 5-Hydroxytryptophan : Engineering of bacterial enzymes for the efficient microbial production of 5-HTP demonstrates a potential scale-up method for pharmaceutical applications, particularly in treating depression, insomnia, and other conditions (Lin et al., 2014).
Free Radical Scavenging and Antioxidant Properties : Tryptophan derivatives like N-acetyl-5-methoxytryptamine (melatonin) and 5-HTP have demonstrated significant free radical scavenging and antioxidant capabilities, suggesting their potential in combating oxidative stress-related diseases (Reiter et al., 1999).
Safety And Hazards
Future Directions
Hydroxytryptophan serves as a chemical precursor to a variety of bioactive specialized metabolites, including the human neurotransmitter serotonin and the hormone melatonin . The discovery of a class of tryptophan hydroxylases involved in various bacterial metabolic pathways opens up new possibilities for biocatalysis .
properties
IUPAC Name |
(2S)-2-acetamido-3-(6-hydroxy-1H-indol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-7(16)15-12(13(18)19)4-8-6-14-11-5-9(17)2-3-10(8)11/h2-3,5-6,12,14,17H,4H2,1H3,(H,15,16)(H,18,19)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHPKORNWUUECV-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=C1C=CC(=C2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CNC2=C1C=CC(=C2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00236549 | |
Record name | N-Acetyl-6-hydroxytryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00236549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-6-hydroxytryptophan | |
CAS RN |
87667-59-2 | |
Record name | N-Acetyl-6-hydroxytryptophan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087667592 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acetyl-6-hydroxytryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00236549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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